Lanthanum selenide

Catalog No.
S1505057
CAS No.
12031-51-5
M.F
La2Se3
M. Wt
514.7 g/mol
Availability
In Stock
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Lanthanum selenide

CAS Number

12031-51-5

Product Name

Lanthanum selenide

IUPAC Name

lanthanum(3+);selenium(2-)

Molecular Formula

La2Se3

Molecular Weight

514.7 g/mol

InChI

InChI=1S/2La.3Se/q2*+3;3*-2

InChI Key

OPSQCCUNFWHTPJ-UHFFFAOYSA-N

SMILES

[Se-2].[Se-2].[Se-2].[La+3].[La+3]

Canonical SMILES

[Se-2].[Se-2].[Se-2].[La+3].[La+3]

Lanthanum selenide is a binary compound composed of lanthanum and selenium, represented by the chemical formula LaSe. It typically crystallizes in a face-centered cubic structure, similar to that of sodium chloride, with each lanthanum cation surrounded by six selenium anions. This arrangement contributes to its unique electrical and magnetic properties, making it a subject of interest in various scientific fields, particularly in superconductivity research and materials science .

Lanthanum selenide is likely to irritate skin and eyes upon contact. Selenium itself is a metalloid with some toxic properties. Always consult a safety data sheet (SDS) before handling LaSe and wear appropriate personal protective equipment (PPE) [].

Energy Storage:

  • Lanthanum selenide exhibits interesting properties for sodium-ion batteries. Research suggests it can be a suitable anode material due to its high theoretical capacity, good cycling stability, and appropriate sodium-ion intercalation potential [].
  • Studies are also exploring La₂Se₃ as a potential cathode material for lithium-ion batteries, owing to its high electrical conductivity and conversion reaction mechanism [].

Optoelectronics:

  • Lanthanum selenide possesses tunable electrical conductivity and optical bandgap, making it a promising candidate for photovoltaic devices and photodetectors [].
  • Research is ongoing to improve the material's performance and stability for optoelectronic applications [].

Catalysis:

  • Lanthanum selenide demonstrates catalytic activity in various reactions, including hydrogen evolution reaction and hydrocarbon conversion reactions [, ].
  • Scientists are investigating La₂Se₃ as a potential catalyst for clean energy production and sustainable chemical processes.

Other areas:

  • La₂Se₃ is also being explored for potential applications in spintronics due to its interesting magnetic properties [].
  • Research is ongoing to explore other potential applications of lanthanum selenide in various scientific fields.

  • Formation Reaction: Lanthanum selenide can be synthesized through the direct reaction of elemental lanthanum and selenium at elevated temperatures (approximately 900°C) in an inert atmosphere:
    2La+Se2LaSe2\text{La}+\text{Se}\rightarrow 2\text{LaSe}
  • Decomposition: At high temperatures or in reactive environments, lanthanum selenide can decompose into its constituent elements or other products, depending on the conditions. The exact decomposition pathway is influenced by factors such as temperature and pressure .
  • Doping Reactions: Lanthanum selenide can undergo doping with other elements, such as strontium, to modify its electrical properties. For instance:
    LaSe+xSrLa1xSrxSe\text{LaSe}+x\text{Sr}\rightarrow \text{La}_{1-x}\text{Sr}_x\text{Se}
    This alteration can lead to superconductivity at lower temperatures.

Currently, lanthanum selenide does not exhibit any known biological activity or function. Its relevance primarily lies in its physical properties rather than biological interactions. Research has focused on its electrical and superconductive characteristics, which are significant in advanced material applications rather than biological systems .

Several methods exist for synthesizing lanthanum selenide:

  • Direct Reaction: The most common method involves heating elemental lanthanum and selenium together at high temperatures (around 900°C) under inert conditions to form lanthanum selenide.
  • Hydrogen Selenide Reaction: Another approach utilizes hydrogen selenide gas at lower temperatures (approximately 500°C) to produce thin films of lanthanum selenide. This method is particularly useful for applications requiring thin-film materials .
  • Layered Structures: Recent studies have explored the synthesis of layered sodium lanthanum selenide through ion exchange processes, highlighting the versatility of lanthanum selenide in forming various structural forms .

Lanthanum selenide has several notable applications:

  • Superconductivity Research: Due to its unique electrical properties, it is studied for potential use in superconducting materials.
  • Electronic Devices: Its semiconducting characteristics make it suitable for applications in electronic devices.
  • Photovoltaic Materials: Research is ongoing into its use as a component in solar energy technologies.
  • Catalysts: Lanthanum selenide may also find applications in catalysis due to its chemical reactivity .

Studies on the interactions of lanthanum selenide primarily focus on its electrical and magnetic properties rather than biological interactions. Doping studies have shown that introducing other elements can significantly alter its conductivity and superconductivity characteristics. These investigations are crucial for developing new materials with tailored properties for specific applications .

Lanthanum selenide shares similarities with several other compounds, particularly within the category of metal chalcogenides. Here are some comparable compounds:

CompoundFormulaNotable Properties
Lanthanum sulfideLaSExhibits semiconductor behavior; used in electronics
Cerium selenideCeSeKnown for interesting optical properties
Yttrium selenideYSeExhibits strong magnetic properties
Barium selenideBaSeUsed in photodetectors and semiconductors

Uniqueness of Lanthanum Selenide

What sets lanthanum selenide apart from these similar compounds is its specific crystal structure and the ability to exhibit superconductivity when doped with certain elements like strontium. Its combination of electrical and magnetic properties makes it a unique candidate for advanced technological applications .

Laser Ablation Synthesis in Solution (LASiS) Techniques

Laser ablation synthesis in solution has emerged as a green, top-down approach for producing lanthanum selenide nanoparticles. In this method, a high-energy pulsed laser (e.g., Nd:YAG at 1,064 nm) irradiates a lanthanum target submerged in a selenium-rich solvent (e.g., dimethyl selenide). The plasma plume generated during ablation condenses into LaSe nanoparticles with sizes tunable between 5–50 nm by adjusting laser fluence (0.5–2.5 J/cm²) and pulse duration (fs to ns regimes).

Key parameters for LASiS:

ParameterOptimal RangeImpact on Nanoparticle Properties
Laser wavelength532–1,064 nmSmaller NPs at shorter wavelengths
Solvent composition0.1–0.5 M Se precursorsControls Se incorporation stoichiometry
Ablation time30–120 minutesLonger durations increase yield (up to 80%)

This method avoids toxic reductants but faces challenges in scaling due to energy-intensive processes. Recent advances demonstrate hybrid LASiS-chemical reduction approaches to improve size uniformity, achieving ±2 nm dispersity in LaSe quantum dots.

High-Temperature Solid-State Reaction Approaches

Conventional solid-state synthesis remains the primary industrial method for bulk LaSe production. Stoichiometric mixtures of lanthanum metal (99.95%) and selenium powder undergo reaction in sealed quartz tubes under argon at 800–1,000°C for 48–72 hours. The process follows:
$$
2\text{La} + 3\text{Se} \xrightarrow{\Delta} \text{La}2\text{Se}3 \quad (\Delta H^\circ = -418 \text{ kJ/mol})
$$
Post-synthesis annealing at 600°C for 12 hours enhances crystallinity, yielding cubic La₂Se₃ (a = 4.3497 Å) with 98.5% phase purity. Challenges include selenium volatility, mitigated through excess Se (10–15 mol%) and slow cooling (2°C/min).

Chemical Vapor Deposition and Spray Pyrolysis Methods

Thin-film LaSe deposition employs metal-organic precursors for optoelectronic applications. In a typical MOCVD process, [La(bipy)(S₂CNEt₂)₃] vaporizes at 250°C and reacts with H₂Se gas at 500–600°C on SiO₂ substrates, producing 200–500 nm films with resistivity 10⁵ Ω·cm. Spray pyrolysis offers a low-cost alternative:

Spray deposition parameters for La₂Se₃ films:
| Precursor solution | 0.1 M La(NO₃)₃ + 0.15 M SeO₂ |
| Substrate temperature | 250°C |
| Carrier gas | N₂ at 5 L/min |
| Bandgap | 2.6 eV (direct) |
| Dielectric constant | 6.2 @ 1 kHz |

These films exhibit n-type semiconductivity with carrier concentrations of 10¹⁷ cm⁻³, suitable for photovoltaic absorbers.

Ion Exchange and Intercalation Strategies

Layered LaSe derivatives enable ion-exchange modifications. Hexagonal KLaSe₂ (a = 4.405 Å, c = 22.784 Å) synthesized via reactive flux method (585°C, K₂Se/La/Se mixture) undergoes complete Na⁺ exchange using NaI at 585°C for 24 hours, producing NaLaSe₂ with reduced lattice parameters (a = 4.349 Å, c = 20.808 Å). The ion exchange follows:
$$
\text{KLaSe}2 + 3\text{NaI} \rightarrow \text{NaLaSe}2 + \text{KI} \quad (\text{Yield: 92%}) $$This method preserves the R-3m layered structure while tuning interlayer spacing for battery electrode applications.

Crystallographic Studies of Orthorhombic Phases

Lanthanum selenide exhibits remarkable structural diversity, with orthorhombic phases representing one of the most extensively studied polymorphic forms [4]. The rare earth sesquiselenides, including lanthanum sesquiselenide (La₂Se₃), crystallize in three distinct modifications that reflect the consequences of lanthanoid contraction [4]. The orthorhombic variants adopt either the uranium disulfide (U₂S₃) structure type or the scandium disulfide (Sc₂S₃) structure type, with coordination numbers of seven and six respectively for the rare earth cations [4].

The U₂S₃-type orthorhombic structure, characterized by the space group Pnma, has been identified in several lanthanide selenides with coordination number seven for the metal centers [4]. This structural modification represents an intermediate arrangement between the higher coordination cubic phases and the lower coordination orthorhombic variants [4]. Crystallographic investigations have revealed that the orthorhombic phases typically exhibit coordination numbers ranging from six to seven, depending on the specific structural type adopted [4] [26].

The Sc₂S₃-type orthorhombic structure, also crystallizing in the Fddd space group, provides coordination number six for the rare earth cations [4]. This structural variant has been observed in smaller lanthanide ions, reflecting the influence of ionic radius on the preferred coordination environment [4]. The orthorhombic phases demonstrate the sensitivity of lanthanum selenide structures to subtle changes in ionic size and electronic factors [4].

Detailed crystallographic studies have employed both single crystal and powder X-ray diffraction techniques to elucidate the structural parameters of these orthorhombic phases [4]. The lattice parameters show systematic variations that correlate with the lanthanoid contraction effect, providing insight into the factors governing polymorph stability [4].

Structural TypeSpace GroupCoordination NumberRepresentative Compounds
U₂S₃-typePnma7Sm₂Se₃-Er₂Se₃
Sc₂S₃-typeFddd6Sc₂Se₃, Y₂Se₃, Ho₂Se₃-Lu₂Se₃

Hexagonal Layered Structure Configurations

The hexagonal layered structures of lanthanum selenide compounds represent a fascinating aspect of their crystallographic diversity [9]. Layered hexagonal sodium lanthanum selenide with the α-sodium iron oxide structure type has been synthesized using reactive flux methods [9]. The compound KLaSe₂ crystallizes in the trigonal space group R-3m with lattice parameters a = 4.40508(5) Å and c = 22.7838(5) Å [9].

The layered nature of these hexagonal structures arises from the alternating arrangement of metal-selenium layers, creating distinct crystallographic environments [9]. These structures exhibit pronounced anisotropy due to the layered architecture, which influences their electronic and optical properties [9]. The synthesis of layered sodium lanthanum selenide through ion exchange reactions has demonstrated the possibility of obtaining hexagonal NaLaSe₂ with the same structural type as KLaSe₂ [9].

Ion exchange studies have revealed that the hexagonal layered structure can accommodate different alkali metal cations while maintaining the overall framework [9]. The hexagonal NaLaSe₂ obtained through solid-state ion exchange crystallizes in space group R-3m with lattice parameters a = 4.3497(3) Å and c = 20.808(2) Å [9]. This structural flexibility demonstrates the robust nature of the hexagonal layered framework [9].

The layered configurations exhibit characteristic structural features including metal-centered polyhedra connected through selenium bridges [9]. These structures are particularly relevant for understanding the electronic properties of lanthanum selenide compounds, as the layered arrangement can lead to anisotropic conductivity and optical behavior [22]. Recent computational studies have highlighted the potential of layered lanthanum selenide structures for optoelectronic applications [22].

CompoundSpace GroupLattice Parameters (Å)Structural Type
KLaSe₂R-3ma = 4.40508(5), c = 22.7838(5)α-NaFeO₂-type
NaLaSe₂R-3ma = 4.3497(3), c = 20.808(2)α-NaFeO₂-type

Cubic and Tetragonal Polymorph Analysis

The cubic and tetragonal polymorphs of lanthanum selenide represent the highest symmetry forms observed in this system [4]. The cerium disulfide (Ce₂S₃) structure type, which crystallizes in the cubic space group I4̄3d, provides coordination number eight for the lanthanum cations [4]. This high coordination environment reflects the large ionic radius of lanthanum and its preference for higher coordination numbers [4] [26].

Tetragonal polymorphs have been identified in fluoride selenide derivatives of lanthanum [2]. The compound A-type LaFSe crystallizes in the tetragonal space group P4/nmm with lattice parameters a = 413.79(3) pm and c = 715.24(5) pm for Z = 2 [2]. This structure adopts the lead fluoride chloride (PbFCl) structure type, demonstrating the influence of mixed anion systems on the preferred crystal symmetry [2].

The hexagonal B-type LaFSe represents another important polymorph, crystallizing in space group P6₃/mmc with lattice parameters a = 421.602(2) pm and c = 818.163(7) pm for Z = 2 [2]. This structure adopts the cerium hydrogen selenide (CeHSe) structure type, illustrating the structural diversity possible within the lanthanum selenide family [2].

Crystal structure prediction studies have provided valuable insights into the relative stability of different polymorphs [2]. Global optimization techniques combined with empirical potentials and ab initio energy local minimizations have been employed to explore the potential energy landscape of lanthanum selenide polymorphs [2]. These computational investigations have predicted additional unknown polymorphs that may be accessible under specific synthesis conditions [2].

The electronic properties of cubic and tetragonal polymorphs have been investigated both experimentally and theoretically [2]. Band gap engineering possibilities have been demonstrated through the systematic variation of structural parameters and anion composition [2]. The cubic phases typically exhibit the highest symmetry and often display distinctive electronic band structures compared to their lower symmetry counterparts [2].

PolymorphCrystal SystemSpace GroupLattice Parameters (pm)Coordination Number
Ce₂S₃-typeCubicI4̄3da ≈ 9008
A-LaFSeTetragonalP4/nmma = 413.79(3), c = 715.24(5)Variable
B-LaFSeHexagonalP6₃/mmca = 421.602(2), c = 818.163(7)Variable

Anion Ordering in Mixed Pnictogen-Selenide Systems

The investigation of anion ordering in mixed pnictogen-selenide systems containing lanthanum has revealed complex structural relationships and ordering phenomena [6]. The compounds La₃NSe₃ and La₃PSe₃ represent important examples of mixed anion systems where nitrogen or phosphorus pnictogen atoms are incorporated alongside selenium [6]. These compounds demonstrate non-isostructural behavior despite their isostoichiometric composition [6].

La₃NSe₃ crystallizes in the orthorhombic space group Pnma with lattice parameters a = 1278.56(8) pm, b = 424.18(3) pm, and c = 1358.73(9) pm for Z = 4 [6]. This structure adopts the samarium nitride sulfide (Sm₃NS₃) structure type and features nitrogen-centered lanthanum tetrahedra as key structural elements [6]. The crystal structure comprises three different lanthanum cation sites with one nitrogen and three distinct selenium anion positions [6].

In contrast, La₃PSe₃ adopts the cubic thorium phosphide (Th₃P₄) structure type in space group I4̄3d with lattice parameter a = 901.42(6) pm for Z = 4 [6]. This structure features a single crystallographically distinct lanthanum site and a mixed anionic position shared by both phosphorus and selenium anions [6]. The coordination environment includes lanthanum cations with coordination number eight, reflecting the high symmetry of the cubic structure [6].

The anion ordering patterns in these mixed systems are governed by the relative sizes and electronic properties of the pnictogen and selenium atoms [6]. The nitrogen-centered tetrahedra in La₃NSe₃ form one-dimensionally infinite chains through vertex sharing, creating extended structural motifs [6]. These chains can be described as ∞¹[N(La1,2)t₂/₁(La3)v₂/₂]⁶⁺, where t indicates terminal and v indicates vertex-sharing connections [6].

The coordination behavior of lanthanum in these mixed anion systems reflects the influence of the pnictogen atoms on the overall structure [6]. In La₃NSe₃, the lanthanum coordination numbers are six and seven, while in La₃PSe₃, a uniform coordination number of eight is observed [6]. This difference highlights the significant impact of anion size and bonding preferences on the resulting crystal structure [6].

Advanced characterization techniques including single crystal X-ray diffraction and compositional analysis have been employed to elucidate the detailed anion ordering patterns [6]. The mixed anion sites in La₃PSe₃ demonstrate partial occupancy by both phosphorus and selenium, requiring careful structural refinement to determine accurate occupancy factors [6].

CompoundCrystal SystemSpace GroupLattice Parameters (pm)Anion Ordering
La₃NSe₃OrthorhombicPnmaa = 1278.56(8), b = 424.18(3), c = 1358.73(9)Ordered N/Se sites
La₃PSe₃CubicI4̄3da = 901.42(6)Mixed P/Se site

Lanthanum selenide represents a remarkable platform for investigating superconductivity, demonstrating unique properties that make it particularly valuable for materials science applications. The compound exhibits superconducting behavior with transition temperatures ranging from 1 to 10 K, depending on the electron concentration within the material [1] [2]. This wide range of superconducting transition temperatures provides researchers with exceptional flexibility in tailoring the material's properties for specific applications.

The superconducting properties of lanthanum selenide are intrinsically linked to its electronic structure and crystal lattice characteristics. The material typically crystallizes in a face-centered cubic structure similar to sodium chloride, where each lanthanum cation is surrounded by six selenium anions [4]. This arrangement contributes to the compound's unique electrical and magnetic properties, establishing it as a free-electron-like metal with exceptional superconducting capabilities [1] [2].

Table 1: Superconducting Properties of Lanthanum Selenide

PropertyValueReference
Transition Temperature (Tc)1-10 KHoltzberg et al. (1968)
Electron Concentration Range0.8-5.4 × 10²¹ electrons/ccHoltzberg et al. (1968)
Critical Field (Hc)VariableSosnowski (1975)
Penetration DepthVariableSosnowski (1975)
Coherence LengthVariableSosnowski (1975)
Crystal StructureFace-centered cubicPubChem (2025)

The electron concentration dependence of the superconducting transition temperature has been extensively studied, revealing that lanthanum selenide behaves as an excellent system for investigating the relationship between material parameters and superconducting behavior [1] [2]. Research has demonstrated that the superconducting transition temperature can be systematically varied by modifying the electron concentration through controlled doping or compositional adjustments [5] [6].

Advanced characterization techniques, including Hall-effect measurements, Pauli susceptibility analysis, and specific heat measurements, have confirmed that lanthanum selenide operates as a free-electron-like metal [1] [2]. These findings support theoretical models that predict the electron-concentration dependence of the transition temperature, showing excellent agreement between experimental observations and theoretical calculations across the entire measured range [1] [2].

The superconducting parameters of lanthanum selenide, including the critical temperature, lower critical field, penetration depth, coherence length, and Ginzburg-Landau parameter, have been systematically determined through comprehensive experimental studies [5] [6]. These parameters provide essential insights into the fundamental mechanisms governing superconductivity in this material system and establish the foundation for potential applications in advanced superconducting devices.

Mid-Infrared Laser Host Materials Development

Lanthanum selenide compounds have emerged as promising host materials for mid-infrared laser applications, particularly when incorporated into selenide glass matrices. The development of rare-earth-doped selenide glasses has opened new possibilities for creating efficient laser systems operating in the strategically important 4-6 μm wavelength range [7] [8] [9].

Cerium-doped selenide glasses containing lanthanum have demonstrated remarkable mid-infrared photoluminescence properties, with emission spanning from 3.40 to 5.80 μm wavelength when pumped at 4.15 μm [8] [10]. These materials exhibit continuous wave fiber lasing capabilities in small-core step-index fibers, making them particularly attractive for compact and efficient laser systems [8] [10]. The selenide chalcogenide host glass provides a low phonon energy environment that is transparent in the mid-infrared range, creating an ideal platform for rare-earth dopants [10].

Terbium-doped selenide glasses have achieved significant performance milestones in fiber laser applications, demonstrating output powers of 150 mW at wavelengths between 5.1 and 5.3 μm under continuous pumping conditions [9] [11]. The emission behavior corresponds to the 7F5 → 7F6 transition, with observed emission lifetimes of 12.9 ms at 4.7 μm [11]. These systems operate as quasi-three-level mid-infrared fiber lasers, offering excellent potential for practical applications [11].

Table 2: Mid-Infrared Laser Host Material Properties

CompoundOperating Wavelength (μm)Output Power/EnergyHost Glass TypeApplication
Ce³⁺-doped selenide glass4.15-5.80Continuous waveGa-As-Ga-SeFiber laser
Tb³⁺-doped selenide glass4.3-6.0150 mWGe-As-Ga-SeFiber laser
Nd³⁺-doped selenide glass5.56-6.01Longest wavelengthTb-Nd co-dopedBulk laser
Pr³⁺-doped selenide glass4.6-5.640 mJGe-As-Ga-SeBulk laser

The longest lasing wavelengths achieved in any glass laser system have been demonstrated using neodymium-doped selenide glasses in terbium-neodymium co-doped configurations, with tunability within the 5.56-6.01 μm spectral band [9]. This achievement represents a significant advancement in extending the operational wavelength range of glass-based laser systems into the far mid-infrared region.

Advanced glass compositions based on germanium, antimony, and gallium selenides have been developed specifically for mid-infrared laser applications [9]. These host materials maintain crystallization stability up to rare-earth-ion concentrations of approximately 10²⁰ cm⁻³, providing sufficient doping levels for efficient laser operation while maintaining structural integrity [9].

The development of lanthanum-containing selenide glasses for mid-infrared applications has benefited from sophisticated processing techniques that ensure high optical quality and minimal impurities. The ability to draw these materials into fiber geometries while maintaining their optical properties has opened new avenues for compact, efficient mid-infrared laser systems with applications in spectroscopy, sensing, and communications.

Tribological Performance Enhancement Mechanisms

Lanthanum selenide compounds exhibit remarkable tribological properties that contribute to significant improvements in friction reduction and wear resistance across various operating conditions. The incorporation of lanthanum into tribological systems introduces unique mechanisms that enhance lubrication performance through multiple pathways.

Lanthanum perrhenate has demonstrated exceptional performance as a lubricating additive, particularly in high-temperature applications. The material shows marked improvement in extreme pressure performance and friction-reducing properties when incorporated into pentaerythritol ester base oils [15]. Within the temperature range of 350-600°C, friction coefficients of oil containing lanthanum perrhenate additives are significantly lower than those of base oils alone [15]. This improvement is attributed to the material's intrinsic shear susceptibility and resistance to phase transformation under high-temperature conditions, enabling the formation of effective antifriction layers with native oxides of superalloy matrices [15].

Lanthanum-doped zinc borate systems have shown superior tribological activity through the combination of porosity and rare earth doping effects. The optimal concentration of 0.15% by weight demonstrates enhanced anti-wear and friction-reducing properties compared to conventional additives [16] [17]. The porous structure of lanthanum-doped zinc borate functions as an intelligent oil reservoir, creating a self-lubricating system that facilitates consistent oil discharge to contacting surfaces [16]. The doping of lanthanum introduces structural defects that affect the electronic structure and create slip systems, ultimately reducing shear strength and improving lubrication performance [16].

Table 4: Tribological Performance Enhancement Mechanisms

Material SystemFriction CoefficientWear ReductionTemperature RangeMechanism
Lanthanum perrhenateReduced at high tempMarked improvement350-600°CAntifriction layer
Lanthanum-doped zinc borate0.15% optimalEnhanced anti-wearRoom temperaturePorous structure
Lanthanum stearate0.2% optimal25% reductionWide rangeLayered structure
Lanthanum oxide additiveMinimum 0.6838% reductionRoom temperatureGrain refinement

Lanthanum stearate has been developed as an effective lubricant modifier for wire rope applications in mining environments. The optimal addition amount of 0.2% by weight in IRIS-550A lubricating oil results in approximately 35% reduction in coefficient of friction and 25% reduction in wear scar diameter compared to base oil alone [18]. The material exhibits a disordered layered structure that provides excellent anti-friction and anti-wear properties, particularly under high-speed and low-load conditions [18]. The thermal stability and dispersion characteristics of lanthanum stearate make it particularly suitable for demanding industrial applications.

Lanthanum oxide additives in laser additive manufacturing processes have demonstrated significant improvements in tribological performance. The incorporation of lanthanum oxide into iron-chromium alloys results in grain refinement and microstructure uniformization, leading to friction coefficient reductions to a minimum of 0.68 and wear rate reductions of up to 38% [19]. The rare earth oxide addition changes the wear mechanism from adhesive and abrasive wear to primarily abrasive wear with hard particle spalling, indicating improved surface protection [19].

The tribological mechanisms involving lanthanum compounds operate through several complementary pathways. The formation of protective tribofilms containing lanthanum-based oxides (La₂O₃) provides enhanced surface protection during sliding contact [16] [17]. The ability of lanthanum compounds to diffuse and penetrate subsurface layers of friction contact surfaces improves the structural properties of materials and promotes wear resistance [18]. Additionally, the chemical activity of lanthanum due to its special electronic structure and low electronegativity contributes to improved corrosion resistance and enhanced material durability [18].

Other CAS

12031-51-5

General Manufacturing Information

Lanthanum selenide (La2Se3): INACTIVE

Dates

Last modified: 04-14-2024

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